molecular formula C12H11N3O3 B8723543 6-(Benzyloxy)-3-nitropyridin-2-amine

6-(Benzyloxy)-3-nitropyridin-2-amine

Cat. No.: B8723543
M. Wt: 245.23 g/mol
InChI Key: MORNFBAYYUEWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a benzyloxy group at the 6-position and an amine at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-deficient pyridine core, which facilitates nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

3-nitro-6-phenylmethoxypyridin-2-amine

InChI

InChI=1S/C12H11N3O3/c13-12-10(15(16)17)6-7-11(14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14)

InChI Key

MORNFBAYYUEWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyloxy group (-OBn) in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like 6-nitropyridin-2-amine. Bromine in 6-bromo-3-nitropyridin-2-amine increases molecular weight and enables halogen-based coupling reactions .
  • Positional Isomerism : The nitro group’s position (3 vs. 6) significantly alters electronic properties and reactivity.

Physical and Chemical Properties

Solubility and Stability

  • 6-(Benzyloxy)-3-nitropyridin-2-amine : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and amine groups; stability data unavailable.
  • 6-Bromo-3-nitropyridin-2-amine : Soluble in DMSO (sample solution provided at 10 mM) and stable at room temperature .
  • 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine: No solubility data, but pyrimidine derivatives often exhibit lower solubility than pyridines .

Reactivity

  • Nitro Group: The electron-withdrawing -NO₂ group in the target compound directs electrophilic substitution to meta positions and activates the pyridine ring for nucleophilic attack.
  • Benzyloxy vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.